molecular formula C19H19NO4 B10983745 Furan-2-yl[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

Furan-2-yl[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

Cat. No.: B10983745
M. Wt: 325.4 g/mol
InChI Key: SENCIPMBXUEAET-UHFFFAOYSA-N
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Description

2-FURYL[5-HYDROXY-4-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE is a complex organic compound with the molecular formula C13H8O4. It is known for its unique structure, which includes a furan ring, a benzofuran moiety, and a piperidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL[5-HYDROXY-4-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-FURYL[5-HYDROXY-4-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions typically involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzofuran-3-one derivatives, while reduction can produce various alcohols and amines .

Scientific Research Applications

2-FURYL[5-HYDROXY-4-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-FURYL[5-HYDROXY-4-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone
  • Furan-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone
  • Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-

Uniqueness

What sets 2-FURYL[5-HYDROXY-4-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE apart from similar compounds is the presence of the piperidine group, which enhances its biological activity and potential therapeutic applications. This structural feature allows for more diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

furan-2-yl-[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C19H19NO4/c21-15-6-7-16-18(13(15)11-20-8-2-1-3-9-20)14(12-24-16)19(22)17-5-4-10-23-17/h4-7,10,12,21H,1-3,8-9,11H2

InChI Key

SENCIPMBXUEAET-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O

Origin of Product

United States

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